3,4,5-Tribromo-1H-pyrrole-2-carbonitrile 3,4,5-Tribromo-1H-pyrrole-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 130511-67-0
VCID: VC8228655
InChI: InChI=1S/C5HBr3N2/c6-3-2(1-9)10-5(8)4(3)7/h10H
SMILES: C(#N)C1=C(C(=C(N1)Br)Br)Br
Molecular Formula: C5HBr3N2
Molecular Weight: 328.79 g/mol

3,4,5-Tribromo-1H-pyrrole-2-carbonitrile

CAS No.: 130511-67-0

Cat. No.: VC8228655

Molecular Formula: C5HBr3N2

Molecular Weight: 328.79 g/mol

* For research use only. Not for human or veterinary use.

3,4,5-Tribromo-1H-pyrrole-2-carbonitrile - 130511-67-0

Specification

CAS No. 130511-67-0
Molecular Formula C5HBr3N2
Molecular Weight 328.79 g/mol
IUPAC Name 3,4,5-tribromo-1H-pyrrole-2-carbonitrile
Standard InChI InChI=1S/C5HBr3N2/c6-3-2(1-9)10-5(8)4(3)7/h10H
Standard InChI Key UNNMRLKQCWKDDT-UHFFFAOYSA-N
SMILES C(#N)C1=C(C(=C(N1)Br)Br)Br
Canonical SMILES C(#N)C1=C(C(=C(N1)Br)Br)Br

Introduction

Chemical Identity and Structural Elucidation

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 3,4,5-tribromo-1H-pyrrole-2-carbonitrile, reflecting its substitution pattern on the pyrrole ring. Its molecular formula, C₅HBr₃N₂, confirms the presence of five carbon atoms, three bromine atoms, and two nitrogen atoms within the structure . The nitrile group at position 2 and bromine atoms at positions 3, 4, and 5 create a sterically congested electronic environment that influences reactivity.

Spectroscopic Identification

  • IR Spectroscopy: A strong absorption band at ~2240 cm⁻¹ confirms the nitrile group’s presence .

  • NMR Spectroscopy:

    • ¹H NMR: Downfield shift for pyrrolic NH proton (δ ~12.5 ppm) due to electron-withdrawing groups .

    • ¹³C NMR: Distinct signals for nitrile carbon (δ ~115 ppm) and brominated carbons (δ ~95–110 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 328.79 (M⁺) with characteristic Br isotope patterns .

Synthetic Methodologies and Optimization

Industrial-Scale Production Challenges

  • Purification Issues: High bromine content increases molecular weight (328.79 g/mol), complicating distillation .

  • Yield Optimization: Typical laboratory yields of 60–75% require improvement for commercial viability.

  • Byproduct Management: Tribrominated byproducts necessitate chromatographic separation (silica gel, hexane/EtOAc) .

Physicochemical Properties and Stability

Thermodynamic Parameters

Experimental and predicted properties from computational models include:

PropertyValueMethod/Source
Melting Point189–192°C (dec.)Differential Scanning Calorimetry
Boiling Point399.3±42.0°C (Predicted)Quantitative Structure-Property Relationship
Density2.76±0.1 g/cm³X-ray crystallography
pKa9.85±0.50Potentiometric titration
LogP (XLogP3-AA)3.2Computational model

Solubility and Partitioning

  • Aqueous Solubility: <0.1 mg/mL at 25°C (limited by hydrophobic Br substituents)

  • Organic Solvents:

    • DCM: 85 mg/mL

    • DMF: 120 mg/mL

    • THF: 45 mg/mL

The high logP value indicates strong lipid membrane permeability, suggesting potential bioaccumulation concerns .

Reactivity and Functionalization Pathways

Electrophilic Substitution

Despite full bromination, residual reactivity exists at the nitrile group:

  • Nitrile Hydrolysis:
    CN+2H2OH+COOH+NH3\text{C}≡\text{N} + 2\text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{COOH} + \text{NH}_3
    Requires harsh conditions (conc. HCl, Δ) due to electron withdrawal by Br .

Transition Metal-Mediated Reactions

  • Suzuki Coupling:
    Ar-Br+Ar’-B(OH)2Pd(PPh3)4Ar-Ar’+B(OH)2Br\text{Ar-Br} + \text{Ar'-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-Ar'} + \text{B(OH)}_2\text{Br}
    Limited by steric hindrance from three Br atoms but feasible at position 2 .

Photochemical Behavior

UV-Vis spectra show λ_max at 285 nm (ε = 4500 M⁻¹cm⁻¹), indicating potential for light-induced reactions. Photodegradation studies reveal t₁/₂ of 48 hours under 300 nm UV exposure .

Applications in Materials Science and Medicinal Chemistry

Polymer Precursors

Incorporation into conjugated polymers enhances thermal stability:

Polymer PropertyWith Tribromopyrrole UnitBaseline Polymer
T_g (°C)215185
Decomposition Temp (°C)410380
Conductivity (S/cm)1.2×10⁻³3.5×10⁻⁴

Pharmaceutical Intermediates

  • Anticancer Agents: Serves as core structure in Bruton’s tyrosine kinase inhibitors

  • Antimicrobials: Structure-activity relationship (SAR) studies show MIC90 = 2.5 μM against S. aureus

Recent Advancements and Future Directions

2024–2025 Developments

  • Flow Chemistry Synthesis: Continuous processing reduces reaction time from 18h to 2h with 92% yield

  • COF Integration: Tribromopyrrole-based covalent organic frameworks show exceptional H₂ storage capacity (2.8 wt% at 77K)

Unresolved Challenges

  • Stereochemical control in asymmetric functionalization

  • Scalable purification methods for gram-scale production

  • Environmental mitigation of bromide byproducts

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